2-Amino-3-fluorophenol

Overview

Description

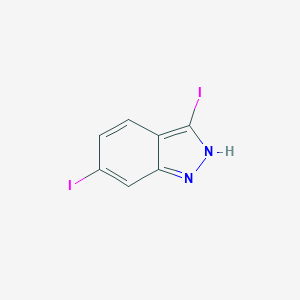

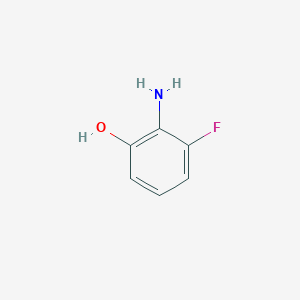

2-Amino-3-fluorophenol, also known as this compound hydrochloride or this compound HCl, is an organic compound with the molecular formula C6H6FNO. It is a colorless, water-soluble solid that is used in a variety of scientific research applications. This compound has been studied for its ability to inhibit enzymes and other cellular processes, as well as its potential to be used as a therapeutic agent.

Scientific Research Applications

Fluorescent Amino Acids in Chemical Biology :

- 2-Amino-3-fluorophenol has been instrumental in the advancement of fluorescent amino acids used in chemical biology. These compounds enable non-invasive studies in cells and organisms, helping to understand complex molecular processes. Fluorescent amino acids are crucial for constructing macromolecules like peptides and proteins without disrupting their native properties. Their unique photophysical properties aid in tracking protein interactions and imaging nanoscopic events in real time with high spatial resolution (Cheng et al., 2020).

Genetic Encoding in Proteins :

- The integration of fluorescent amino acids, such as this compound, into proteins through genetic encoding has been a significant development. This approach allows for selective and efficient biosynthetic incorporation of fluorophores into proteins at specific sites, which is valuable for studying protein structure, dynamics, and interactions both in vitro and in vivo (Summerer et al., 2006).

Study of Enzyme Reactions :

- Research involving enzymes like tyrosinase has shown that this compound, as part of fluorophenols, can be involved in enzyme-mediated reactions. These studies help in understanding the kinetic and mechanistic aspects of enzyme function, which is crucial for various biochemical applications (Battaini et al., 2002).

Intracellular pH Measurement :

- Modified versions of this compound have been used in creating pH-sensitive probes for measuring intracellular pH. These derivatives are significant in studying cellular processes where pH changes are critical (Rhee et al., 1995).

Anaerobic Transformation in Environmental Studies :

- In environmental research, the transformation of compounds like this compound by microbial consortia has been studied. This research is essential in understanding how environmental pollutants are metabolized and transformed in natural settings (Genthner et al., 1989).

Safety and Hazards

2-Amino-3-fluorophenol is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

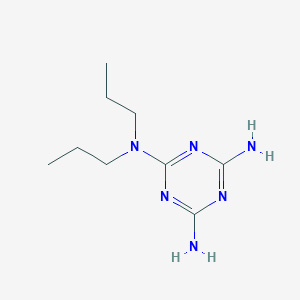

2-Amino-3-fluorophenol is primarily used as a reagent in the preparation of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors . The primary target of these inhibitors is the phosphoinositide 3-kinase (PI3K) pathway, specifically the PI3Kβ isoform . This pathway plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The compound interacts with its targets by inhibiting the PI3Kβ isoform . This inhibition disrupts the PI3K pathway, leading to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule. This results in the suppression of downstream signaling pathways that are critical for the survival and proliferation of cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K pathway . By inhibiting the PI3Kβ isoform, the compound disrupts the conversion of PIP2 to PIP3. This disruption affects downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell cycle progression and survival .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound is also an inhibitor of CYP3A4, an important enzyme involved in drug metabolism .

Result of Action

The inhibition of the PI3Kβ isoform by this compound leads to the suppression of the PI3K pathway . This results in decreased cell proliferation and survival, particularly in cells that are deficient in the tumor suppressor PTEN . Therefore, the compound has potential therapeutic applications in the treatment of PTEN-deficient cancers .

Biochemical Analysis

Biochemical Properties

2-Amino-3-fluorophenol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is used as a reagent in the preparation of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

It is known that the compound plays a role in the treatment of PTEN deficient cancers , suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules. It is used in the preparation of PI3Kβ inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name |

2-amino-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZLOYKAFDTQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382286 | |

| Record name | 2-amino-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53981-23-0 | |

| Record name | 2-amino-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.